molecular formula C11H19NO7S B1676333 Metaproterenol sulfate CAS No. 5874-97-5

Metaproterenol sulfate

Cat. No.: B1676333
CAS No.: 5874-97-5
M. Wt: 309.34 g/mol
InChI Key: KSADBGVWHQJPAL-UHFFFAOYSA-N
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Description

Metaproterenol sulfate, also known as orciprenaline sulfate, is a synthetic amine that functions as a bronchodilator. It is primarily used in the treatment of asthma, bronchospasm, chronic bronchitis, and emphysema. This compound is a moderately selective beta-2 adrenergic receptor agonist, which means it stimulates receptors in the smooth muscle of the lungs, uterus, and vasculature supplying skeletal muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metaproterenol sulfate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dihydroxybenzaldehyde with isopropylamine to form 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-isopropylaminoethane. This intermediate is then treated with sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through filtration and washing with alcohol .

Chemical Reactions Analysis

Types of Reactions

Metaproterenol sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .

Scientific Research Applications

Metaproterenol sulfate has a wide range of scientific research applications:

Mechanism of Action

Metaproterenol sulfate exerts its effects by stimulating the beta-2 adrenergic receptors. This stimulation activates adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metaproterenol sulfate is unique due to its moderate selectivity for beta-2 adrenergic receptors, which allows it to effectively relax bronchial smooth muscles with minimal effects on alpha adrenergic receptors. This selectivity reduces the risk of side effects compared to less selective compounds .

Properties

CAS No.

5874-97-5

Molecular Formula

C11H19NO7S

Molecular Weight

309.34 g/mol

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid

InChI

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)

InChI Key

KSADBGVWHQJPAL-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Appearance

White to off-white crystalline powder.

5874-97-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>39 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alotec
Alupent
Astmopent
Metaprel
Metaproterenol
Metaproterenol Polistirex
Metaproterenol Sulfate
Orciprenaline
Orciprenaline Sulfate
Polistirex, Metaproterenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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